N'-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide
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Description
The compound “N’-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide” is a complex organic molecule. It contains an ethoxytetrahydrofuran group, which is a type of ether, and a phenylethanediamide group, which is a type of amide. The stereochemistry is specified at two chiral centers, indicating that this compound likely exists as one of several possible stereoisomers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry at its chiral centers. The presence of the ether and amide functional groups could also influence the compound’s overall shape and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like ether cleavage under acidic conditions, or amide hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an ether group could make the compound relatively stable and unreactive, while the amide group could participate in hydrogen bonding .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-N'-methyl-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-13-10-20-9-12(13)16-14(18)15(19)17(2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,18)/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNBDQNWVXNKBW-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)C(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)C(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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